Thalidomide-NH-C9-NH2 hydrochloride
CAS No.:
Cat. No.: VC16593500
Molecular Formula: C22H31ClN4O4
Molecular Weight: 451.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H31ClN4O4 |
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Molecular Weight | 451.0 g/mol |
IUPAC Name | 4-(9-aminononylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Standard InChI | InChI=1S/C22H30N4O4.ClH/c23-13-6-4-2-1-3-5-7-14-24-16-10-8-9-15-19(16)22(30)26(21(15)29)17-11-12-18(27)25-20(17)28;/h8-10,17,24H,1-7,11-14,23H2,(H,25,27,28);1H |
Standard InChI Key | NCVSGGBARHERSU-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Thalidomide-NH-C9-NH2 hydrochloride retains the core phthalimide and glutarimide motifs of thalidomide, which are essential for CRBN binding. The modification involves a nine-carbon alkyl chain (C9) appended to the phthalimide nitrogen, terminating in a primary amine group that is protonated as a hydrochloride salt (Fig. 1) .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | CHClNO | |
Molecular Weight | 450.96 g/mol | |
SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCN | |
InChIKey | JEKQYPUPJKRHRM-UHFFFAOYSA-N |
Physicochemical Characteristics
The compound’s predicted collision cross-section (CCS) values, determined via ion mobility spectrometry, highlight its behavior under mass spectrometric conditions:
Table 2: Predicted Collision Cross-Sections (Ų)
Adduct | m/z | CCS |
---|---|---|
[M+H] | 415.23398 | 202.4 |
[M+Na] | 437.21592 | 209.3 |
[M-H] | 413.21942 | 203.0 |
These data suggest moderate polarity, consistent with its amphiphilic linker design .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of Thalidomide-NH-C9-NH2 hydrochloride leverages modular strategies common to thalidomide analogue production. A representative approach involves:
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N-Alkylation of Thalidomide: Reaction of thalidomide with 9-bromononylamine under basic conditions to install the C9 linker.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the amine-terminated product as a stable salt .
This method aligns with protocols described for analogous CRBN ligands, where reductive amination or nucleophilic substitution reactions are employed to append alkylamine linkers .
Pharmacological Profile and Mechanisms of Action
CRBN Binding and Ternary Complex Formation
Thalidomide-NH-C9-NH2 hydrochloride binds CRBN with high affinity, inducing conformational changes that enable recruitment of neosubstrates such as IKZF1/3 or ZFP91 . Structural studies of related analogues reveal that the phthalimide moiety inserts into CRBN’s hydrophobic pocket, while the glutarimide ring stabilizes interactions via hydrogen bonding .
PROTAC-Mediated Protein Degradation
As a PROTAC component, this compound’s C9 linker bridges the CRBN ligand to a target protein-binding moiety (e.g., a kinase inhibitor). This architecture facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein (Fig. 2) .
Applications in Targeted Protein Degradation
Oncology
PROTACs incorporating Thalidomide-NH-C9-NH2 hydrochloride have shown promise in degrading oncoproteins like BRD4 and BCL-6 in preclinical models. The C9 linker optimizes steric compatibility between CRBN and the target, enhancing degradation efficiency .
Immunomodulation
By degrading transcription factors such as IKZF1/3, this compound’s derivatives mimic the anti-inflammatory effects of thalidomide while minimizing off-target toxicity .
Comparative Analysis with Related Analogues
Table 3: Linker Length vs. Degradation Efficiency
Compound | Linker Length | Target Protein | DC (nM) |
---|---|---|---|
Thalidomide-NH-C9-NH2 | C9 | BRD4 | 10 |
Thalidomide-NH-C5-NH2 | C5 | BRD4 | 50 |
Longer linkers (e.g., C9) improve ternary complex formation by reducing steric hindrance, as evidenced by lower degradation concentrations (DC) .
Future Directions and Research Opportunities
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Linker Optimization: Systematic studies varying linker length and rigidity could further enhance PROTAC efficacy.
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In Vivo Pharmacokinetics: Data on bioavailability, tissue distribution, and metabolic stability remain gaps in the current literature.
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Expansion to Non-Oncological Targets: Exploration in neurodegenerative or autoimmune diseases is warranted .
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